SIRT3 Binding Affinity of Nα-Acetyl-L-lysine vs. Thioacetyl- and Trifluoroacetyl-Lysine Analogs
In a competitive fluorescence polarization assay, the binding affinity of Nα-Acetyl-L-lysine to the sirtuin SIRT3 was determined to be 77 ± 22 μM (Kd) [1]. This is 9.3-fold weaker than the binding affinity observed for the thioacetyl-lysine analog (8.3 ± 0.8 μM Kd) and 1.7-fold stronger than that of trifluoroacetyl-lysine (45.1 ± 8.2 μM Kd) under identical assay conditions [1].
| Evidence Dimension | SIRT3 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 77 ± 22 μM |
| Comparator Or Baseline | Thioacetyl-lysine: 8.3 ± 0.8 μM; Trifluoroacetyl-lysine: 45.1 ± 8.2 μM |
| Quantified Difference | 9.3-fold weaker than thioacetyl-lysine; 1.7-fold stronger than trifluoroacetyl-lysine |
| Conditions | Competitive fluorescence polarization assays |
Why This Matters
This specific affinity profile defines its utility as a reference compound for discriminating between sirtuin isoforms and for use in assays where intermediate binding strength is required to detect subtle changes in enzyme activity or inhibitor potency.
- [1] Smith BC, Settles B, Hallows WC, Craven MW, Denu JM. SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning. ACS Chem Biol. 2010 Nov 1;6(2):146–157. View Source
